molecular formula C20H34O5 B031454 11-epi-Prostaglandin F2alpha CAS No. 38432-87-0

11-epi-Prostaglandin F2alpha

Cat. No. B031454
CAS RN: 38432-87-0
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-ZWAKLXPCSA-N
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Description

11-epi-Prostaglandin F2alpha (11-epi-PGF2alpha) is a naturally occurring prostaglandin with a wide range of biological activities. It is a member of the prostaglandin family, which consists of a group of lipid molecules derived from arachidonic acid. 11-epi-PGF2alpha is a potent mediator of inflammation, with a wide range of physiological and biochemical effects. It has been studied extensively in both in vitro and in vivo models, and its potential therapeutic applications are being explored.

Scientific Research Applications

  • Regulation of Angiogenesis

    Prostaglandin F2alpha plays a role in regulating angiogenesis-related genes in the bovine corpus luteum. This can control the gland's ability to resist or advance toward luteolysis by balancing pro- and antiangiogenic factors (Zalman et al., 2012).

  • Cell Proliferation

    It can initiate cell proliferation in cultured mouse fibroblasts, with insulin potentiating this effect (de Asúa et al., 1975).

  • Formation by Prostaglandin Endoperoxide Synthase-2

    Epi-PGF2 alpha is primarily generated by this enzyme in human monocytes, suggesting its crucial role in the formation of this vasoconstrictor (Praticò & FitzGerald, 1996).

  • Induction of Airflow Obstruction

    8-epi-PGF2alpha causes airflow obstruction and airway plasma exudation in guinea pigs, potentially mediated by prostanoid TP-receptors and secondary generation of TxA2 (Okazawa et al., 1997).

  • Ocular Prostaglandin F2alpha Receptor Activation

    This receptor can be activated by 12-iso-PGF2alpha, suggesting potential for ocular prostaglandin F2alpha receptor-mediated intraocular pressure reduction (Kunapuli et al., 1997).

  • Vasoconstriction Effect

    8-epi PGF2alpha is a potent vasoconstrictor in the rat aorta, with no significant effect on thromboxane synthesis or endothelin receptors (Kromer & Tippins, 1998).

  • Impact on Platelet Function

    This compound increases platelet adhesion and reduces the antiadhesive and antiaggregatory effects of NO, potentially impacting platelet activation and function in thrombin-induced thrombosis (Minuz et al., 1998).

  • Regulation by Estradiol and Progesterone

    Estradiol and progesterone regulate the mRNA and protein expression of prostaglandin receptors in the rat uterus, with implications for reproductive biology (Blesson et al., 2012).

  • Role in Parturition

    Interaction of prostaglandin F2alpha and prostaglandin F receptor in ovarian luteal cells initiates parturition in mice (Sugimoto et al., 1997).

  • Physiological Changes in Bovine Corpora Lutea

    Prostaglandin F2alpha regulates distinct physiological changes in bovine corpora lutea, affecting reproductive processes (Tsai & Wiltbank, 1998).

  • Vasoconstrictor Effect in Hypoxic Rat Heart

    The vasoconstrictor effect of 8-epi PGF2alpha in the hypoxic rat heart has been studied, providing insights into cardiovascular physiology (Kromer & Tippins, 1999).

  • Oxidative Stress Measurement

    F2-isoprostanes may provide a sensitive and noninvasive method for measuring oxidative stress in clinical settings, useful in various medical applications (Praticò et al., 1997).

Mechanism of Action

Target of Action

The primary target of 11-epi-Prostaglandin F2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is involved in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis .

Mode of Action

This compound acts by binding to the FP receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . Because this compound is linked with an increase in uterine oxytocin levels, there is evidence that this compound and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .

Biochemical Pathways

The action of this compound is dependent on the number of receptors on the corpus luteum membrane . The this compound isoform 8-iso-PGF2alpha was found in significantly increased amounts in patients with endometriosis, thus being a potential causative link in endometriosis-associated oxidative stress .

Pharmacokinetics

Prostaglandins in general are known to have a short half-life in the bloodstream, typically less than a minute .

Result of Action

Through the FP receptor, this compound promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats

Action Environment

It is known that the action of prostaglandins can be influenced by factors such as ph, temperature, and the presence of other signaling molecules .

Safety and Hazards

Prostaglandin F2alpha tris salt, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may damage fertility or the unborn child .

Future Directions

The emerging role of Prostaglandin F2alpha receptor in cardiovascular diseases is being highlighted and potential therapeutic translation is being discussed . Elucidating the physiological roles of COX-derived prostaglandins in cellular and whole body homeostasis and the mechanism underlying their action will offer opportunities for developing novel therapeutics for inflammatory disease, cancer, and hypertension .

Biochemical Analysis

Biochemical Properties

11-epi-Prostaglandin F2alpha interacts with various biomolecules, including enzymes and proteins, to exert its effects . It is known to act on specific cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse physiological roles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-ZWAKLXPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331533
Record name 11-epi-Prostaglandin F2alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 11b-PGF2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

38432-87-0
Record name 9α,11β-PGF2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38432-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Epiprostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038432870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-epi-Prostaglandin F2alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-EPIPROSTAGLANDIN F2.ALPHA.
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG7TH29T3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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